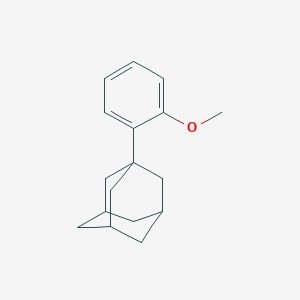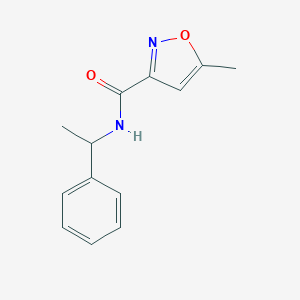
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the family of isoxazolecarboxamides. A-84 has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mechanism Of Action
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide exerts its effects through the modulation of the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide binds to the sigma-1 receptor with high affinity and can modulate its activity in a ligand-dependent manner. The exact mechanism of action of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is still not fully understood, but it is believed to involve the regulation of intracellular calcium levels and the activation of various signaling pathways.
Biochemical And Physiological Effects
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can modulate the activity of various ion channels, including voltage-gated calcium channels, sodium channels, and potassium channels. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can also regulate the release of neurotransmitters, such as glutamate and acetylcholine. In vivo, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can improve cognitive function, reduce inflammation, and modulate the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its high selectivity and affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide also has a relatively short half-life, which can limit its efficacy in certain applications.
Future Directions
There are several future directions for research on (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists and antagonists based on the structure of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases, cancer, and autoimmune diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide to optimize its therapeutic potential.
Synthesis Methods
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-phenylethylamine, followed by reduction, cyclization, and deprotection steps. The final product is obtained as a white crystalline solid with a purity of over 98%.
Scientific Research Applications
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In immunology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
properties
CAS RN |
145441-01-6 |
|---|---|
Product Name |
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide |
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |
InChI Key |
GWRNZKZNEMXLEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
Other CAS RN |
145441-02-7 145441-03-8 |
synonyms |
3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



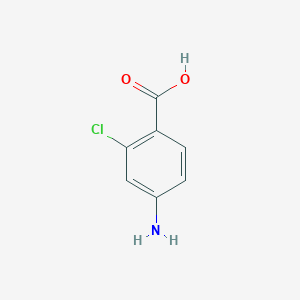
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
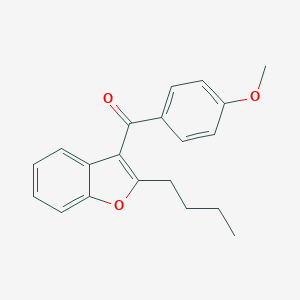



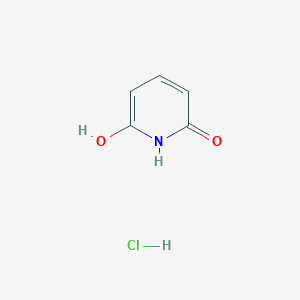


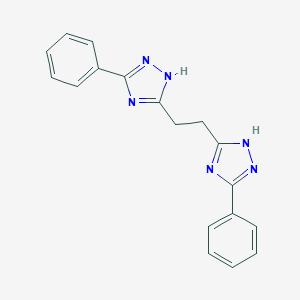


![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)
